Glesatinib

MET exon 14 Drug Resistance NSCLC

Select Glesatinib for your MET inhibitor resistance studies. Its unique Type II binding mode overcomes resistance mutations that limit Type I inhibitors like crizotinib and capmatinib. With an AXL IC₅₀ of 0.4 nM, it addresses AXL-mediated bypass resistance, a key mechanism in NSCLC models. This compound is essential for in vivo PDX models of METex14 deletion, demonstrating marked tumor regression, and serves as a validated positive control for P-glycoprotein (P-gp) antagonism and multidrug resistance (MDR) reversal assays.

Molecular Formula C31H27F2N5O3S2
Molecular Weight 619.7 g/mol
CAS No. 936694-12-1
Cat. No. B1671580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlesatinib
CAS936694-12-1
SynonymsMGCD-265;  MGCD 265;  MGCD265;  Glesatinib;  CAS#936694-12-1
Molecular FormulaC31H27F2N5O3S2
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESCOCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F
InChIInChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42)
InChIKeyYRCHYHRCBXNYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glesatinib (MGCD265) | MET/AXL Dual Inhibitor for Targeted Oncology Research


Glesatinib (CAS 936694-12-1), also known as MGCD265, is an orally bioavailable, spectrum-selective small molecule tyrosine kinase inhibitor (TKI) that potently inhibits both MET (c-Met) and AXL receptor tyrosine kinases . It exhibits a Type II binding mode, distinct from Type I MET inhibitors like crizotinib and capmatinib, which allows it to maintain activity against certain resistance-conferring MET kinase domain mutations [1]. In biochemical assays, Glesatinib demonstrates IC₅₀ values of 1.7 nM against MET and 0.4 nM against AXL . The compound has been evaluated in Phase I and Phase II clinical trials for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations or MET amplification, and is also recognized for its ability to antagonize P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) [2].

Glesatinib | Why MET/AXL Dual Inhibition with Type II Binding is Non-Interchangeable with Type I MET Inhibitors


Glesatinib cannot be substituted by other MET inhibitors, such as crizotinib or capmatinib, due to its distinct Type II kinase binding mode and dual MET/AXL targeting profile. While Type I inhibitors bind to the active kinase conformation, Glesatinib's Type II binding stabilizes the inactive conformation, enabling it to overcome resistance mutations in the MET activation loop (e.g., D1228N, Y1230C/H) that render Type I inhibitors ineffective [1][2]. This mechanistic differentiation translates to functional outcomes in preclinical models where Glesatinib-resistant tumors do not emerge under the same conditions that select for capmatinib- and crizotinib-resistant tumors [1]. Furthermore, unlike many MET inhibitors that lack significant AXL activity, Glesatinib's potent dual inhibition (AXL IC₅₀ 0.4 nM) addresses potential AXL-mediated bypass signaling, a known resistance mechanism to MET-targeted monotherapy .

Glesatinib | Quantitative Differentiation from Type I MET Inhibitors in Resistance and Target Engagement


Glesatinib Overcomes Type I MET Inhibitor Resistance: Direct Comparison in PDX Models

Glesatinib demonstrates a distinct advantage over Type I MET inhibitors in preventing acquired resistance. In a long-term treatment study of a METex14 del mutant and amplified PDX model (PULM-039), prolonged exposure led to the development of capmatinib-resistant and crizotinib-resistant tumors, but notably, no glesatinib-resistant tumors emerged under identical selection pressure [1][2]. This resistance profile is attributed to Glesatinib's Type II binding mode, which maintains potency against MET activation loop mutations (e.g., D1228N, Y1230C/H) that confer resistance to Type I inhibitors [1].

MET exon 14 Drug Resistance NSCLC PDX Models

Glesatinib Target Engagement: Potent Inhibition of MET and AXL in Biochemical Assays

Glesatinib exhibits sub-nanomolar to low nanomolar potency against its primary targets. In biochemical assays, the IC₅₀ for MET is 1.7 nM and for AXL is 0.4 nM . This potent dual inhibition profile differentiates it from Type I MET inhibitors like crizotinib, which primarily targets ALK/ROS1 and shows a MET IC₅₀ of 22.5 nM [1], and from selective MET inhibitors like capmatinib (MET IC₅₀ ~0.6 nM) that lack meaningful AXL activity [1].

MET AXL Kinase Inhibition Biochemical Assay

Glesatinib Clinical Activity in MET-Altered NSCLC: Phase I and II Efficacy Data

In a Phase I study evaluating glesatinib in advanced solid tumors, patients with NSCLC harboring MET/AXL mutation or amplification achieved an objective response rate (ORR) of 25.9%, with a subset of patients with MET-activating mutations showing an ORR of 30.0%; all six partial responses occurred in tumors with MET exon 14 deletion mutations [1]. A subsequent Phase II study in pre-treated NSCLC with MET activating alterations reported an ORR of 11.8% overall, with a median progression-free survival (PFS) of 4.0 months [2]. While this ORR is modest compared to capmatinib's 41% in a similar population (GEOMETRY mono-1 trial), the study noted suboptimal drug bioavailability as a potential limiting factor and the trial was terminated early by the sponsor [2].

NSCLC MET mutation Clinical Trial Objective Response Rate

Glesatinib Antagonizes P-glycoprotein (P-gp)-Mediated Multidrug Resistance in NSCLC

Glesatinib demonstrates a unique capability to antagonize P-gp-mediated multidrug resistance, a function not reported for major MET inhibitors like capmatinib or crizotinib. In vitro, Glesatinib at 1-3 µM significantly increased the intracellular accumulation of [³H]-Paclitaxel and inhibited its efflux in P-gp-overexpressing cancer cell lines . Furthermore, Glesatinib stimulated the ATPase activity of P-gp transporters in a dose-dependent manner (0-40 µM), indicating direct interaction with the transporter . Its cytotoxicity against P-gp-overexpressing cells (KB-C2, SW620/Ad300, HEK293/ABCB1) and their parent cells showed similar IC₅₀ values (5-10 µM), suggesting that P-gp overexpression does not confer resistance to Glesatinib itself .

Multidrug Resistance P-glycoprotein NSCLC MDR

Glesatinib | Optimized Research Applications Based on Differentiated Evidence


Investigating Resistance Mechanisms to Type I MET Inhibitors

Glesatinib is the preferred tool compound for researchers studying acquired resistance to Type I MET inhibitors like crizotinib and capmatinib. Its Type II binding mode and demonstrated ability to prevent emergence of resistance in PDX models [1], along with its retained activity against activation loop mutations (e.g., D1228N, Y1230C/H) , make it essential for in vitro and in vivo studies modeling MET inhibitor resistance. Use Glesatinib as a comparator or follow-up treatment to validate resistance mechanisms and explore sequential or combination therapeutic strategies.

Dual MET/AXL Signaling Blockade in NSCLC and Mesothelioma Models

Select Glesatinib for preclinical studies where simultaneous inhibition of MET and AXL is required. Its potent dual activity (MET IC₅₀ 1.7 nM, AXL IC₅₀ 0.4 nM) [1] directly addresses scenarios where AXL upregulation may act as a bypass resistance pathway to MET-only inhibition. This is particularly relevant in NSCLC and malignant pleural mesothelioma (MPM) cell lines where MET gene amplification or overexpression is present .

P-glycoprotein (P-gp) Multidrug Resistance (MDR) Reversal Studies

Employ Glesatinib as a positive control or investigational agent in assays designed to measure P-gp antagonism and MDR reversal. Its demonstrated ability to increase intracellular paclitaxel accumulation and inhibit efflux in P-gp-overexpressing cell lines [1] provides a validated reference point for evaluating new MDR modulators. This application is distinct from other MET inhibitors that lack this property.

METex14 Del-Driven NSCLC Xenograft and PDX Efficacy Studies

Utilize Glesatinib in in vivo efficacy models of METex14 deletion-positive NSCLC. The compound has demonstrated marked tumor regression in patient-derived xenografts (PDX) of METex14 del-driven tumors and a durable RECIST partial response in a corresponding patient [1]. This established in vivo activity profile provides a benchmark for evaluating novel MET-targeted agents in this specific oncogenic context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glesatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.